(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol
Description
(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a pyrazole ring
Properties
IUPAC Name |
(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-13-10-14(2)20(17-13)5-3-4-18-11-15(16(21)12-18)19-6-8-22-9-7-19/h10,15-16,21H,3-9,11-12H2,1-2H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCJJYBYJKIQHE-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCN2CC(C(C2)O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCCN2C[C@@H]([C@H](C2)O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the morpholine and pyrazole rings through various coupling reactions. Common reagents used in these reactions include alkyl halides, amines, and pyrazole derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole or morpholine rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It may also be used in the development of biochemical assays.
Medicine
In medicinal chemistry, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidine, morpholine, or pyrazole derivatives. Examples could be:
- 1-(3-(3,5-dimethylpyrazol-1-yl)propyl)pyrrolidine
- 4-morpholinylpyrrolidine
- 3,5-dimethylpyrazole derivatives
Uniqueness
The uniqueness of (3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
